N',N'-dimethyl-3-phenylacrylohydrazide
Description
N',N'-Dimethyl-3-phenylacrylohydrazide is a hydrazide derivative characterized by a phenylacryloyl backbone substituted with two methyl groups on the hydrazide nitrogen. Its structure (IUPAC name: N',N'-dimethyl-3-phenylprop-2-enohydrazide) comprises a conjugated acryloyl group linked to a hydrazide moiety, where both terminal nitrogen atoms are methylated.
Properties
CAS No. |
1014-89-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24g/mol |
IUPAC Name |
(E)-N',N'-dimethyl-3-phenylprop-2-enehydrazide |
InChI |
InChI=1S/C11H14N2O/c1-13(2)12-11(14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14)/b9-8+ |
InChI Key |
FDSUJTIQSWYFAH-CMDGGOBGSA-N |
SMILES |
CN(C)NC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CN(C)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CN(C)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Hydrazide derivatives exhibit significant variability in reactivity and stability depending on substituents. For example:
- N'-Methyl-N'-phenylacetohydrazide (C₉H₁₁N₃O, ): Substitution with a single methyl and phenyl group on the hydrazide nitrogen reduces steric hindrance compared to N',N'-dimethyl derivatives. This facilitates nucleophilic reactions but may lower thermal stability due to reduced electron-donating effects .
- N'-(3-Phenylallylidene)nicotinohydrazide (C₁₆H₁₄N₄O, ): The allylidene group enhances conjugation, improving UV absorption properties. However, the absence of methyl groups on the hydrazide nitrogen increases susceptibility to oxidation .
- N',N'-Diethyl-N',N'-dimethylhydrazine (): Bulky ethyl groups hinder cyclization reactions but improve solubility in non-polar solvents compared to methyl-substituted analogs .
Table 1: Substituent Impact on Key Properties
| Compound | Substituents | Reactivity | Stability | Solubility |
|---|---|---|---|---|
| N',N'-Dimethyl-3-phenylacrylohydrazide | N',N'-dimethyl, acryloyl | Moderate | High | Moderate (polar) |
| N'-Methyl-N'-phenylacetohydrazide | N'-methyl, phenyl | High | Moderate | Low (non-polar) |
| N'-(3-Phenylallylidene)nicotinohydrazide | Allylidene, nicotinoyl | Low | Low | High (polar) |
Physicochemical and Structural Properties
- Crystal Packing: N'-(2-Methyl-3-phenylallylidene)nicotinohydrazide () exhibits intermolecular O–H⋯N and C–H⋯π interactions, stabilizing its crystal lattice. The dimethyl groups in this compound may disrupt such interactions, leading to altered melting points or solubility .
- Dihedral Angles : In allylidene derivatives (), the dihedral angle between aromatic rings averages 47.26°, whereas dimethyl substitution could increase torsional strain, affecting planarity and π-π stacking .
Table 2: Structural Comparisons
| Compound | Dihedral Angle (°) | Intermolecular Interactions |
|---|---|---|
| N'-(3-Phenylallylidene)nicotinohydrazide | 47.26 | O–H⋯N, C–H⋯π |
| N'-Methyl-N'-phenylacetohydrazide | Not reported | Van der Waals |
| This compound | Hypothetical: >50 | Weaker H-bonding |
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